3-Methoxyphenylacetic acid

Enzymatic synthesis Biocatalysis Lipophilic ester production

Specify the 3-methoxy isomer for reproducible enzymatic transesterification and Rhizoctonia solani phytotoxin bioassays. Generic 'methoxyphenylacetic acid' procurement risks failed synthesis and invalid biological data. The meta isomer is non-interchangeable with ortho/para analogs.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 1798-09-0
Cat. No. B1664608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenylacetic acid
CAS1798-09-0
Synonyms3-methoxyphenylacetic acid
3-methoxyphenylacetic acid, potassium salt
p-methoxyphenylacetic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)O
InChIInChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyLEGPZHPSIPPYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenylacetic Acid (CAS 1798-09-0): Core Physicochemical Profile and Class Classification


3-Methoxyphenylacetic acid (m-Methoxyphenylacetic acid, CAS 1798-09-0), molecular formula C₉H₁₀O₃, is a phenylacetic acid derivative bearing a single methoxy substituent at the meta position of the aromatic ring. It belongs to the class of organic compounds known as anisoles and phenol ethers [1]. The compound is a white to off-white crystalline solid at ambient temperature with a melting point range of 65–73°C, boiling point of 306°C, and a logP value of approximately 1.50 [2]. It is slightly soluble in water and freely soluble in organic solvents including methanol, chloroform, and ethyl acetate .

Why Phenylacetic Acid Analogs Cannot Be Interchanged with 3-Methoxyphenylacetic Acid


Substitution among methoxyphenylacetic acid positional isomers (ortho, meta, para) is not chemically neutral and frequently results in divergent outcomes across enzymatic, synthetic, and biological contexts. The position of the methoxy substituent alters molecular geometry, electronic distribution, lipophilicity, and hydrogen-bonding capacity, which in turn dictates substrate recognition by enzymes, reaction kinetics in catalytic transformations, and biological target engagement [1][2]. Procurement of a generic 'methoxyphenylacetic acid' without specifying the 3- (meta) isomer introduces significant risk of non-reproducible results, failed synthetic sequences, or invalid biological assays. The quantitative evidence presented below demonstrates that 3-methoxyphenylacetic acid occupies a specific and non-interchangeable performance niche relative to its closest positional analogs.

Quantitative Differentiation Evidence for 3-Methoxyphenylacetic Acid: Comparator-Based Performance Data


Novozym 435 Lipase Transesterification Activity: Meta ≈ Para ≫ Ortho Substitution

In a comparative study of Novozym 435 lipase-catalyzed transesterification of short-chain alkyl (hydroxy)phenylacetates with fatty alcohols, 3-methoxyphenylacetate (meta isomer) exhibited enzymatic activity comparable to 4-methoxyphenylacetate (para isomer) but dramatically higher than 2-methoxyphenylacetate (ortho isomer). The relative transesterification activities followed the order: phenylacetate > 3-methoxyphenylacetate ≈ 4-methoxyphenylacetate > 4-hydroxy-3-methoxyphenylacetate > 3-hydroxyphenylacetate ≈ 4-hydroxyphenylacetate ≫ 2-methoxyphenylacetate ≫ 3,4-dihydroxyphenylacetate [1]. The meta and para isomers exhibited equivalently favorable substrate recognition, whereas the ortho isomer was poorly accepted by the enzyme, making 2-methoxyphenylacetate unsuitable for this widely used biocatalytic route.

Enzymatic synthesis Biocatalysis Lipophilic ester production

Specific Phytotoxin Bioassay Application: R. solani Root Rot Resistance Detection

3-Methoxyphenylacetic acid was isolated and identified as a phytotoxin produced by the fungal pathogen Rhizoctonia solani. It has been specifically validated as the key component for developing a toxin-mediated bioassay to screen for resistance to Rhizoctonia root rot [1]. This application is unique to the 3- (meta) methoxy isomer; positional isomers (2- and 4-methoxyphenylacetic acid) have not been reported to possess this phytotoxic activity nor the validated utility in this agricultural bioassay.

Agricultural biotechnology Plant pathology Phytotoxin research

Sarpogrelate Intermediate Synthesis: 85% Yield in Perkin Reaction Step

3-Methoxyphenylacetic acid serves as the starting material in a patented synthetic route for the preparation of Sarpogrelate intermediates. In the Perkin reaction step using 3-methoxyphenylacetic acid (16.6 g, 0.1 mol), salicylaldehyde (12.2 g, 0.1 mol), acetic anhydride, and triethylamine at 120°C for 5 hours, the reaction yielded 26.7 g of 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid, corresponding to an 85% yield [1]. This high yield demonstrates the synthetic utility of the specific meta-substituted isomer in a validated industrial route; the analogous reaction with 2- or 4-methoxyphenylacetic acid would produce different regioisomeric products with potentially different yields and downstream processing characteristics.

Pharmaceutical synthesis API intermediate Process chemistry

Melting Point Differentiation: 3-Methoxy (65–73°C) vs 2-Methoxy (122–125°C) vs 4-Methoxy (84–86°C)

The three methoxyphenylacetic acid positional isomers exhibit substantially different melting point ranges: 3-methoxyphenylacetic acid melts at 65–73°C, 4-methoxyphenylacetic acid at 84–86°C, and 2-methoxyphenylacetic acid at 122–125°C [1]. This 40–60°C spread in melting point across isomers reflects fundamental differences in crystal packing and intermolecular interactions dictated by methoxy group position. The 3-methoxy isomer is the lowest-melting of the three, which may offer advantages in melt-processing or solvent-free reaction conditions where lower thermal input is desirable.

Process chemistry Quality control Solid-state characterization

Validated Application Scenarios for 3-Methoxyphenylacetic Acid Based on Quantitative Evidence


Enzymatic Synthesis of Lipophilic Phenylacetate Esters via Novozym 435 Lipase

3-Methoxyphenylacetic acid is a suitable substrate for Novozym 435-catalyzed transesterification with fatty alcohols to produce long-chain alkyl 3-methoxyphenylacetates. The meta isomer exhibits activity comparable to the para isomer (4-methoxyphenylacetate) and substantially outperforms the ortho isomer (2-methoxyphenylacetate), which shows negligible enzyme acceptance [1]. Users developing solvent-free biocatalytic esterification processes should select either the 3- or 4-methoxy isomer; the 2-methoxy isomer is not a viable substitute. For applications where the electronic or steric properties of the meta-substituted product are specifically required, the 3-methoxy isomer is the appropriate choice.

Toxin-Mediated Bioassay Development for Rhizoctonia Root Rot Resistance Screening

3-Methoxyphenylacetic acid is a validated phytotoxin isolated from Rhizoctonia solani and has been established as the key component for developing toxin-mediated bioassays to screen plant varieties or breeding lines for resistance to Rhizoctonia root rot [1]. This application is specific to the 3-methoxy isomer; no equivalent phytotoxic activity has been reported for the 2- or 4-methoxy positional isomers. Procurement for agricultural biotechnology research involving R. solani pathology must specify the 3-methoxy compound.

Sarpogrelate Intermediate Manufacturing via Perkin Reaction Route

3-Methoxyphenylacetic acid is the designated starting material in a patented synthetic route to Sarpogrelate intermediates, demonstrating an 85% yield in the key Perkin reaction step with salicylaldehyde [1]. The patent specifically utilizes the 3-methoxy isomer; substitution with 2- or 4-methoxyphenylacetic acid would generate different regioisomeric products and cannot be assumed to replicate the reported yield or process efficiency. Pharmaceutical process chemists developing Sarpogrelate or related synthetic routes should procure the 3-methoxy isomer to ensure alignment with validated methodology.

Analytical Method Development and Pharmacokinetic Studies Requiring HPLC-UV/MS Detection

3-Methoxyphenylacetic acid can be analyzed using reverse-phase HPLC with simple acetonitrile-water-phosphoric acid mobile phases, with documented separation methods available on Newcrom R1 columns [1]. The method is scalable to preparative separations and suitable for pharmacokinetic studies when the phosphoric acid modifier is replaced with formic acid for MS compatibility. The logP value of 1.50 enables predictable retention time behavior relative to more hydrophilic phenylacetic acid derivatives. Researchers requiring validated HPLC conditions for 3-methoxyphenylacetic acid quantification can leverage existing methods without de novo development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.